Isopentyl dihydrogen phosphate

Description

Overview of Organophosphate Chemistry and its Diverse Research Landscape

Organophosphate chemistry is a significant branch of organic chemistry centered on organophosphorus compounds, which are organic derivatives of phosphoric acid. neptjournal.com These compounds, often called phosphate (B84403) esters, have the general structure O=P(OR)₃, where a central phosphate molecule is connected to alkyl or aromatic groups. wikipedia.org The field is remarkably diverse, with applications spanning from critical biological molecules to widely used industrial and agricultural products. wikipedia.orgnih.gov

In biochemistry, organophosphates are fundamental to life. Key molecules such as DNA and RNA, which carry genetic information, are polymers linked by phosphate ester backbones. wikipedia.org Adenosine (B11128) triphosphate (ATP) is another vital organophosphate that serves as the primary energy currency in cells. acs.org Beyond the biological realm, synthetic organophosphates have extensive applications. They are the primary components in many insecticides, herbicides, and even nerve agents, developed for their ability to inhibit crucial enzymes like acetylcholinesterase. neptjournal.comnih.gov Furthermore, they are utilized in manufacturing plastics, solvents, flame retardants, and as additives in the oil industry. nih.govbiotechrep.ir This broad spectrum of function, from life-sustaining processes to industrial applications, underscores the varied and critical research landscape of organophosphate chemistry.

Structural and Chemical Context of Isopentyl Dihydrogen Phosphate

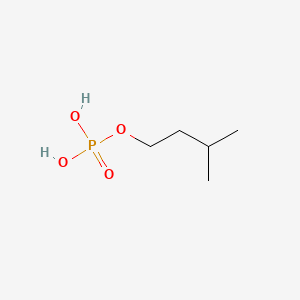

This compound, also known as isoamyl acid phosphate, is a monoalkyl ester of phosphoric acid. pschemicals.comguidechem.com It is structurally defined by an isopentyl (or 3-methylbutyl) group attached to a phosphate group. uni.lu As a monoester, two of the phosphate's hydroxyl groups remain, rendering the molecule acidic. lumenlearning.com The presence of the flexible five-carbon alkyl chain and the polar phosphate head gives the molecule amphiphilic properties.

Its chemical identity is precisely defined by its molecular formula, C₅H₁₃O₄P, and its structure can be represented by the canonical SMILES string CC(C)CCOP(=O)(O)O. guidechem.comuni.lu This structural arrangement is foundational to its chemical behavior and its role as an intermediate or precursor in various synthetic and biological research contexts.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2466-67-3 | pschemicals.com |

| Molecular Formula | C₅H₁₃O₄P | chembk.com |

| Molecular Weight | 168.129 g/mol | guidechem.com |

| IUPAC Name | 3-methylbutyl dihydrogen phosphate | uni.lu |

| Synonyms | Isoamyl acid phosphate, Monoisoamyl acid phosphate | pschemicals.comguidechem.com |

| InChI Key | WCWLEIAMBPYRFJ-UHFFFAOYSA-N | guidechem.com |

| Canonical SMILES | CC(C)CCOP(=O)(O)O | guidechem.com |

Historical and Current Research Significance of Phosphate Esters in Biochemistry and Organic Synthesis

Phosphate esters are of paramount importance in biochemistry, a fact established through decades of research. lumenlearning.comlibretexts.org Nature's selection of phosphate is not arbitrary. Phosphoric acid's ability to link two molecules (like nucleotides in DNA) while still retaining an ionizable group is crucial. nih.gov This results in a net negative charge at neutral pH, which serves two essential functions: it makes the phosphate diester linkage more stable and resistant to hydrolysis, and it effectively traps these vital molecules within the lipid membranes of cells. acs.orgnih.gov This principle of charged metabolites being retained within the cell applies to a vast number of metabolic intermediates. acs.org Furthermore, the high-energy phosphoanhydride bonds in molecules like ATP are central to the storage and transfer of energy derived from food metabolism. lumenlearning.comlibretexts.org

In contrast, the role of phosphate esters in organic synthesis has historically been more limited. nih.govrsc.org Their inherent stability and poor reactivity towards nucleophilic substitution make them less favored than more reactive substrates like halides. rsc.org However, modern synthetic chemistry is increasingly finding ways to utilize phosphates. The development of new activation methods, including metal catalysis and photochemistry, allows chemists to turn this stability into an advantage, creating "tunable" reactions where reactivity can be controlled. rsc.org This has led to a growing appreciation for phosphate esters as versatile reagents in the synthesis of complex molecules.

Key Research Domains for this compound and Analogous Compounds

The primary research interest in this compound stems from its close structural relationship to isopentenyl pyrophosphate (IPP). IPP is a critical building block in the biosynthesis of a massive and diverse class of over 30,000 biomolecules known as isoprenoids, which include cholesterol, steroid hormones, and coenzyme Q10. wikipedia.orgontosight.ai IPP is synthesized via essential metabolic routes like the mevalonate (B85504) and non-mevalonate (MEP) pathways. wikipedia.orgwikipedia.org

Given this context, this compound is investigated in several key domains:

Precursor in Biosynthesis and Chemical Synthesis: this compound serves as a direct precursor in the chemical synthesis of isopentenyl pyrophosphate. nih.gov Research has detailed methods where isopentenol (B1216264) is first converted to isopentenyl phosphate, which is then further reacted to produce IPP, demonstrating the compound's role as a key synthetic intermediate. nih.gov

Biochemical Pathway Studies: As a structural analog of intermediates in the mevalonate pathway, this compound and similar compounds can be used as tools to study the enzymes and mechanisms involved in isoprenoid biosynthesis. purdue.edu Understanding these pathways is crucial as they are potential targets for antimicrobial agents, particularly in drug-resistant bacteria that rely on the mevalonate pathway for survival. purdue.edu

Organic Synthesis: Beyond its connection to IPP, this compound functions as a building block in broader organic synthesis. Like other phosphate esters, it can be employed in reactions where a phosphate group is used to activate or protect an alcohol, taking advantage of its specific chemical properties. psu.edu Its use in the synthesis of complex phosphorylated molecules, such as inositol (B14025) phosphates, highlights the utility of such reagents. psu.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O4P/c1-5(2)3-4-9-10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWLEIAMBPYRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O4P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062439 | |

| Record name | Isopentyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2466-67-3 | |

| Record name | 1-Butanol, 3-methyl-, 1-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2466-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanol, 3-methyl-, 1-(dihydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002466673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 3-methyl-, 1-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Isopentyl Dihydrogen Phosphate

Strategies for the Direct Phosphorylation of Isopentyl Alcohol and Related Alcohols

The direct conversion of isopentyl alcohol and similar primary alcohols to their corresponding monophosphate esters is a fundamental transformation in organophosphorus chemistry. Methodologies are continually being refined to improve efficiency and yield.

One-Pot Phosphorylation Procedures for Organophosphate Monoesters

One-pot procedures for the phosphorylation of alcohols offer an efficient route to organophosphate monoesters, providing the corresponding phosphate (B84403) monoesters in improved yields. lookchem.comresearchgate.net A notable protocol involves the use of tetrabutylammonium (B224687) dihydrogen phosphate and trichloroacetonitrile (B146778). lookchem.comfapesp.br This method is advantageous as it often circumvents issues found in other protocols, such as the formation of pyrophosphate byproducts. researchgate.net The proposed mechanism suggests that trichloroacetonitrile activates the phosphate, not the alcohol, creating a reactive mixed anhydride-like intermediate. lookchem.comresearchgate.net This intermediate is then susceptible to nucleophilic attack by the alcohol's hydroxyl group. researchgate.net Purification is typically achieved through flash chromatography on silica (B1680970) gel, followed by cation exchange chromatography to yield the organophosphate as an ammonium (B1175870) salt, a form often required for biochemical applications. lookchem.comresearchgate.net

Table 1: Overview of a One-Pot Phosphorylation Procedure

| Step | Reagents/Components | Purpose |

| Activation | Tetrabutylammonium dihydrogen phosphate, Trichloroacetonitrile | Formation of a reactive trichloroacetimidate (B1259523) intermediate. researchgate.net |

| Phosphorylation | Alcohol (e.g., Isopentyl Alcohol) | Nucleophilic attack on the activated phosphate to form the phosphate monoester. researchgate.net |

| Purification 1 | Flash Chromatography (Silica Gel) | Separation of the crude product from byproducts like trichloroacetamide. lookchem.comresearchgate.net |

| Purification 2 | Cation Exchange Chromatography (e.g., DOWEX 50WX8) | Affords the final product as an ammonium salt. lookchem.com |

Application of Specific Phosphorylating Agents (e.g., Phosphoryl Chloride, Phosphoramidites)

Various phosphorylating agents are employed for the direct synthesis of isopentyl dihydrogen phosphate and related compounds, each with distinct characteristics.

Phosphoryl Chloride (POCl₃): Phosphoryl chloride is a common and highly reactive agent for phosphorylating alcohols. thieme-connect.denih.gov A direct method involves reacting isopentenol (B1216264) with phosphoryl chloride, often in a solvent like ether containing pyridine (B92270), to produce isopentenyl phosphate. portlandpress.comnih.govnih.govresearchgate.net However, a significant drawback of using POCl₃ is the potential for side-product formation, including phosphate diesters and triesters, especially when the alcohol and POCl₃ are used in equimolar amounts. thieme-connect.de To achieve selective synthesis of the desired monophosphate, an excess of phosphoryl chloride is often required. thieme-connect.de

Phosphoramidites: Phosphoramidite (B1245037) chemistry offers a powerful, albeit multi-step, approach for the phosphorylation of alcohols. rsc.orgpsu.edu This method involves two main stages within the same reaction vessel:

Phosphitylation: The alcohol reacts with a phosphoramidite reagent (e.g., di-O-benzyl or di-O-tert-butyl N,N-dialkyl phosphoramidites) in the presence of a mild acidic activator, such as tetrazole. rsc.orgpsu.edu This forms a trivalent phosphite (B83602) triester intermediate. rsc.org

Oxidation: The phosphite triester is then oxidized to the stable pentavalent phosphate (P(V)) state. rsc.org Common oxidizing agents for this step include meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide. rsc.orgpsu.edu

This approach is widely used in solid-phase synthesis, particularly for creating phosphorylated oligonucleotides and peptides. rsc.orggoogle.comgoogle.com

Table 2: Comparison of Common Phosphorylating Agents

| Agent | General Procedure | Advantages | Disadvantages |

| Phosphoryl Chloride (POCl₃) | Direct reaction with the alcohol, often with a base like pyridine. portlandpress.comnih.gov | High reactivity, readily available. | Formation of di- and triester side products is common; may require excess reagent for selectivity. thieme-connect.de |

| Phosphoramidites | Two-step process: phosphitylation followed by oxidation. rsc.org | High selectivity for monophosphate, stable reagents, suitable for automated synthesis. rsc.org | Requires a subsequent oxidation step and removal of protecting groups. rsc.orgacs.org |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the desired organophosphate monoester. researchgate.net Key parameters include reagent ratios, solvent choice, and the use of catalysts.

For methods using trichloroacetonitrile, best results have been achieved using 1.0 equivalent of the alcohol with 1.3 equivalents of both trichloroacetonitrile and ortho-phosphoric acid, with a reaction time of one hour at room temperature. plos.org The removal of water from the reaction is crucial for success. plos.org

In other systems, solvent choice plays a significant role. Anhydrous dichloromethane (B109758) (DCM) is often preferred, though anhydrous acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) can be used for alcohols with poor solubility in DCM. organic-chemistry.org

The use of catalysts can also enhance efficiency. For instance, amine-free phosphorylation of primary alcohols like 3-methyl-1-butanol has been achieved with excellent yields (92%) using a chlorophosphate in the presence of 4-methylpyridine (B42270) N-oxide as an organocatalyst and 4 Å molecular sieves in CH₂Cl₂. jst.go.jp Lewis acids such as Ti(Ot-Bu)₄ have also been shown to effectively catalyze the phosphorylation of primary and secondary alcohols using pyrophosphates as the phosphorylating agent. researchgate.net The development of catalytic systems, such as using tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) with a high-energy phosphoryl donor, aims to achieve direct and chemoselective phosphorylation under mild conditions. nih.govacs.orgacs.org

Multi-Step Synthesis Pathways for Complex this compound Derivatives

For more complex structures, such as pyrophosphates or derivatives where the phosphate is incorporated into a larger molecule, multi-step synthetic pathways are necessary.

Synthesis of Isopentenyl Pyrophosphate from Isopentenyl Phosphate

The synthesis pathway is as follows:

Monophosphate Formation: Isopentenol is first converted to isopentenyl phosphate using phosphoryl chloride in a mixture of ether and pyridine. portlandpress.comnih.govnih.govresearchgate.net

Phosphoromorpholidate Intermediate: The resulting isopentenyl phosphate is reacted with morpholine (B109124) in the presence of dicyclohexylcarbodi-imide (DCC) in a 2-methylpropan-2-ol–water solvent system. portlandpress.comnih.govnih.govresearchgate.net This reaction forms the key intermediate, isopentenyl phosphoromorpholidate. portlandpress.comnih.govnih.govresearchgate.net

Pyrophosphate Formation: The isopentenyl phosphoromorpholidate is then treated with inorganic phosphate in pyridine containing tributylamine (B1682462) to yield the final product, isopentenyl pyrophosphate. portlandpress.comnih.govnih.govresearchgate.net

Table 3: Multi-Step Synthesis of Isopentenyl Pyrophosphate

| Step | Starting Material | Key Reagents | Product | Yield |

| 1 | Isopentenol | Phosphoryl chloride, Pyridine | Isopentenyl phosphate | - |

| 2 | Isopentenyl phosphate | Morpholine, Dicyclohexylcarbodi-imide (DCC) | Isopentenyl phosphoromorpholidate | - |

| 3 | Isopentenyl phosphoromorpholidate | Inorganic phosphate, Tributylamine | Isopentenyl pyrophosphate | 80-85% (from monophosphate) portlandpress.comnih.govresearchgate.net |

Derivatization of Isopentyl Alcohol Precursors for Phosphate Incorporation

In some synthetic strategies, the alcohol precursor is first modified or "activated" to facilitate a more efficient or selective phosphorylation. sci-hub.se This is particularly useful for preparing isoprenoid diphosphates. sci-hub.se

One such strategy involves a two-step process:

Activation of the Alcohol: The alcohol, such as isopentenyl alcohol, is first activated by converting its hydroxyl group into a better leaving group. sci-hub.se A common method is the formation of a tosylate by reacting the alcohol with tosyl chloride. sci-hub.se

Displacement with Pyrophosphate: The activated tosylate then undergoes a direct displacement reaction with a phosphorylating agent, such as tris(tetra-n-butylammonium) hydrogen pyrophosphate. sci-hub.se This nucleophilic substitution occurs with an inversion of configuration at the carbon atom where the reaction takes place. sci-hub.se

This approach allows for the preparation of various isoprenoid diphosphates from their corresponding alcohols in yields ranging from 34-80%. sci-hub.se Derivatization can also involve the use of protecting groups for other functionalities within a complex alcohol molecule to ensure that phosphorylation occurs only at the desired hydroxyl group. psu.edu

Stereoselective and Enantioselective Synthesis Approaches for Chiral Analogs

While literature specifically detailing the stereoselective synthesis of chiral analogs of this compound is highly specialized, general principles for creating P-chiral phosphate compounds are well-established and applicable. These methods are crucial for producing molecules with defined three-dimensional arrangements at the phosphorus center, which is essential for applications in fields like drug development and mechanistic studies.

Key strategies often involve one of two approaches: the use of a chiral auxiliary or catalysis with a chiral agent. Chiral phosphoric acids, for instance, have been successfully employed as catalysts in enantioselective reactions, including the heterodimerization of certain carboxamides to create complex molecular scaffolds with high enantioselectivity. ifremer.frresearchgate.net Another approach involves the reaction of diastereomeric compounds, such as a 5'-protected nucleoside 3'-O-(4-nitrophenylmethanephosphate), with an activated nucleoside. nih.gov This reaction proceeds stereospecifically, leading to the formation of products with a predetermined chirality at the phosphorus center. nih.gov

Furthermore, the synthesis of P-chiral tertiary phosphine (B1218219) oxides using copper(I)-catalyzed azide-alkyne cycloaddition highlights the use of chiral ligands to achieve high enantioselectivity. rsc.org Such methods can be adapted for the phosphorylation of alcohols, where a chiral catalyst or reagent directs the attack of the alcohol onto a phosphorus electrophile, resulting in an optically active phosphate ester. The development of stable phosphate prodrugs, such as nucleoside phosphoramidates, has also driven research into stereoselective synthesis to control the configuration of the active triphosphate analog that forms metabolically. google.com

Table 1: General Strategies for Stereoselective Phosphorus Center Synthesis

| Strategy | Description | Example Catalyst/Reagent | Outcome |

|---|---|---|---|

| Chiral Catalysis | A chiral catalyst, such as a chiral phosphoric acid, is used to create a chiral environment that favors the formation of one enantiomer over the other. ifremer.frresearchgate.net | Chiral Phosphoric Acids, Chiral Pyridinebisoxazolines (PYBOX) with a metal. ifremer.frrsc.org | High enantioselectivity (high ee%) in the final product. |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into a reactant to guide the stereochemical outcome of a subsequent reaction. The auxiliary is removed afterward. | (S)-(-)-α-methylbenzylamine. beilstein-journals.org | Formation of a specific diastereomer, which upon removal of the auxiliary yields a single enantiomer. |

| Diastereomeric Precursors | Reacting separated diastereomers of a P-chiral starting material allows for the synthesis of stereoregular products. nih.gov | Diastereomerically pure 5'-MMT-nucleoside 3'-O-[O-(4-nitrophenyl)-S-(2-nitrobenzyl)phosphorothioate]. nih.gov | Stereospecific formation of products with predetermined chirality at the P-center. nih.gov |

Chemical Reactivity of the Phosphate Moiety in this compound

The chemical reactivity of this compound is fundamentally governed by the phosphate group. This functional group is central to its role in various chemical transformations, including hydrolysis, the transfer of the phosphoryl group, and polymerization into polyphosphate structures.

Hydrolysis Kinetics and Mechanisms of Phosphate Esters

The hydrolysis of phosphate esters like this compound is a critical reaction that involves the cleavage of the P-O ester bond. The kinetics and prevailing mechanism of this process are highly dependent on factors such as pH, which dictates the protonation state of the phosphate monoester. acs.orglongdom.org

The mechanisms for the hydrolysis of phosphate esters are generally classified into two main types acs.orgfrontiersin.org:

Associative Mechanism (AN + DN) : This is a stepwise pathway that proceeds through a pentacovalent trigonal bipyramidal intermediate, often referred to as a phosphorane. acs.orglibretexts.org The reaction can be likened to an SN2-type reaction where the nucleophile (a water molecule or hydroxide (B78521) ion) attacks the phosphorus center. pearson.comepa.gov

Dissociative Mechanism (DN + AN) : This pathway involves the formation of a transient, highly reactive metaphosphate (PO₃⁻) intermediate, which is then attacked by the nucleophile. acs.org Evidence for this mechanism has been observed in the alcoholysis of phosphate monoesters under certain solvent conditions. acs.org

The pH of the solution significantly influences the hydrolysis rate by altering the charge state of the phosphate ester (dianionic, monoanionic, or neutral) and the attacking nucleophile (H₂O or OH⁻). acs.orgfrontiersin.org The dianion form is generally less reactive towards nucleophilic attack due to electrostatic repulsion. In contrast, the monoanion can undergo hydrolysis more readily, as the phosphoryl group proton can be transferred to the leaving group, making it better. frontiersin.org For many monoalkyl phosphates, a rate maximum is observed around pH 4, corresponding to the hydrolysis of the monoanion. frontiersin.org

Table 2: Influence of pH on Phosphate Ester Hydrolysis

| pH Range | Dominant Species | Predominant Nucleophile | General Mechanism | Relative Rate |

|---|---|---|---|---|

| Strongly Acidic (pH < 2) | Neutral Ester (RO-PO(OH)₂) | H₂O | Associative | Slow |

| Mildly Acidic (pH ~4) | Monoanion (RO-PO₂(OH)⁻) | H₂O | Associative/Dissociative | Maximum Rate frontiersin.org |

| Neutral (pH ~7) | Dianion (RO-PO₃²⁻) / Monoanion | H₂O | Associative/Dissociative | Very Slow nih.gov |

| Alkaline (pH > 9) | Dianion (RO-PO₃²⁻) | OH⁻ | Associative (SN2-like) | Increases with pH science.gov |

Transphosphorylation Reactions and Phosphate Transfer Chemistry

Transphosphorylation is a chemical reaction where a phosphate group is transferred from a donor molecule, such as this compound, to an acceptor molecule, which is typically an alcohol or another nucleophile. wikipedia.orgresearchgate.net This process is fundamental in biochemistry, where enzymes like kinases catalyze the transfer of phosphate groups, often from ATP, to regulate protein function or synthesize essential molecules. wikipedia.orgucsd.edu

The mechanism of transphosphorylation is mechanistically similar to hydrolysis, proceeding through a pentavalent transition state or intermediate. libretexts.org The key difference is that the attacking nucleophile is an alcohol or other molecule instead of water. In enzymatic systems, this reaction is highly controlled. For instance, alkaline phosphatase can exhibit transphosphorylation activity by first forming a phosphoseryl intermediate, which can then react with an alcohol instead of being hydrolyzed by water. libretexts.org The electrophilicity of the phosphorus atom is often enhanced by the coordination of a metal ion, such as Mg²⁺, to the non-bridging oxygen atoms of the phosphate group, which pulls electron density away from the phosphorus center and makes it more susceptible to nucleophilic attack. libretexts.org

Formation of Polyphosphates and Related Anhydrides

This compound, as a monoalkyl phosphate, can serve as a monomer for the formation of polyphosphates. Polyphosphates are polymers consisting of tetrahedral phosphate units linked by sharing oxygen atoms, forming phosphoanhydride (P-O-P) bonds. wikipedia.org These can exist as linear chains or cyclic structures (metaphosphates). wikipedia.org

The formation of polyphosphates from monoalkyl phosphates typically occurs through condensation reactions, which can be promoted by heating. open.edu Heating drives the dehydration process, eliminating a molecule of water between two phosphate groups to form a pyrophosphate linkage. open.edu For example, heating sodium dihydrogen phosphate at different temperatures yields various linear and cyclic polyphosphates. open.edu Similarly, reacting alcohols with polyphosphoric acid is a common method for producing mixtures of monoalkyl phosphates and phosphoric acid, indicating the reversibility of the process where polyphosphate chains are cleaved by the alcohol. google.comuctm.edu Branched polyphosphates, also known as ultraphosphates, can also be synthesized, challenging the long-held belief that such structures are exceedingly unstable. nih.gov

The synthesis of polyphosphates can also be achieved under potentially prebiotic conditions. Heating ammonium dihydrogen phosphate with urea, for instance, results in the polymerization to form polyphosphates. nasa.gov If a nucleoside is present, cyclic trimetaphosphate can be formed in significant yields. nasa.gov

Table 3: Compounds Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₅H₁₃O₄P |

| Adenosine (B11128) triphosphate (ATP) | C₁₀H₁₆N₅O₁₃P₃ |

| Ammonium dihydrogen phosphate | H₆NO₄P |

| Copper(I) | Cu⁺ |

| Magnesium ion | Mg²⁺ |

| Metaphosphate | PO₃⁻ |

| Phosphorane | H₅P |

| Phosphoric acid | H₃PO₄ |

| Polyphosphoric acid | Hₙ₊₂PₙO₃ₙ₊₁ |

| Pyrophosphoric acid | H₄P₂O₇ |

| Sodium dihydrogen phosphate | NaH₂PO₄ |

| Trimetaphosphate | P₃O₉³⁻ |

Biochemical Roles and Enzymatic Interactions Involving Isopentyl and Isopentenyl Phosphates

Central Role of Isopentenyl Phosphate (B84403) in Isoprenoid Biosynthesis Pathways

Isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are the universal five-carbon precursors for all isoprenoids. nih.govnih.gov The enzymatic machinery responsible for producing these vital intermediates is compartmentalized within the cell, with different pathways operating in different locations in higher plants. pnas.orgworldscientific.com

The Mevalonate (B85504) (MVA) pathway, also known as the HMG-CoA reductase pathway, is a well-established metabolic sequence for the production of isopentenyl diphosphate (IPP). wikipedia.org This pathway is primarily located in the cytosol of eukaryotes, as well as in archaea and some bacteria. nih.govwikipedia.org In higher plants, the cytosolic MVA pathway is responsible for the synthesis of sterols, certain sesquiterpenes, and the triterpene components of membranes. pnas.orgworldscientific.com

The MVA pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to yield IPP. wikipedia.orgmetwarebio.com A critical intermediate in this pathway is mevalonate, which is subsequently phosphorylated in two steps and then decarboxylated to form IPP. nih.govnih.gov The key enzymatic steps in the latter part of the MVA pathway leading to IPP are as follows:

Mevalonate Kinase (MVK): This enzyme catalyzes the transfer of a phosphate group from ATP to mevalonate, forming mevalonate-5-phosphate. nih.gov

Phosphomevalonate Kinase (PMK): Following the initial phosphorylation, PMK facilitates a second phosphorylation event, converting mevalonate-5-phosphate to mevalonate-5-diphosphate. nih.gov

Mevalonate Diphosphate Decarboxylase (MDD): The final step in the canonical MVA pathway involves the ATP-dependent decarboxylation of mevalonate-5-diphosphate by MDD to produce isopentenyl diphosphate (IPP). brighton.ac.ukresearchgate.net

An alternative branch of the MVA pathway has been identified in some archaea, where mevalonate-5-phosphate is first decarboxylated to produce isopentenyl monophosphate (IP), which is then phosphorylated by isopentenyl phosphate kinase (IPK) to yield IPP. brighton.ac.ukutah.edu

Table 1: Key Enzymes in the Lower Mevalonate Pathway

| Enzyme | Abbreviation | Substrate | Product |

|---|---|---|---|

| Mevalonate Kinase | MVK | Mevalonate | Mevalonate-5-phosphate |

| Phosphomevalonate Kinase | PMK | Mevalonate-5-phosphate | Mevalonate-5-diphosphate |

| Mevalonate Diphosphate Decarboxylase | MDD | Mevalonate-5-diphosphate | Isopentenyl diphosphate |

The Methylerythritol Phosphate (MEP) pathway, also referred to as the non-mevalonate pathway, represents a distinct route for the biosynthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govacs.org This pathway is predominantly found in most bacteria, apicomplexan protozoa, and the plastids of higher plants. wikipedia.orgresearchgate.net In plants, the plastidial MEP pathway is responsible for the synthesis of monoterpenes, diterpenes, carotenoids, and the prenyl side chains of chlorophylls (B1240455) and plastoquinone. pnas.orgnih.gov

The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. nih.govresearchgate.net The pathway then proceeds through a series of intermediates, including 2-C-methyl-D-erythritol 4-phosphate (MEP), to ultimately produce both IPP and DMAPP. nih.gov A key feature of the MEP pathway is that, unlike the MVA pathway, it can generate both IPP and its isomer DMAPP directly. nih.gov

The final step of the MEP pathway involves the conversion of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP) to IPP and DMAPP, a reaction catalyzed by HMB-PP reductase. nih.gov

Table 2: Comparison of MVA and MEP Pathways

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Starting Materials | Acetyl-CoA | Pyruvate and Glyceraldehyde 3-phosphate |

| Cellular Location (in plants) | Cytosol | Plastids |

| Primary Products | Isopentenyl diphosphate (IPP) | Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) |

| Key Intermediate | Mevalonate | 2-C-methyl-D-erythritol 4-phosphate |

Mechanistic and Structural Elucidation of Isopentenyl Phosphate Kinase (IPK) Activity

Isopentenyl Phosphate Kinase (IPK) is an enzyme that catalyzes the ATP-dependent phosphorylation of isopentenyl monophosphate (IP) to form isopentenyl diphosphate (IPP). brighton.ac.ukresearchgate.net This enzyme is a key component of an alternative MVA pathway found in archaea and has also been identified in plants. brighton.ac.ukuniprot.org IPK belongs to the amino acid kinase (AAK) superfamily. brighton.ac.uknih.gov

Divalent metal ions, most notably Mg2+, are essential cofactors for the catalytic activity of Isopentenyl Phosphate Kinase (IPK). brighton.ac.ukacs.org The Mg2+ ion plays a crucial role in the proper positioning of the ATP substrate within the active site, facilitating the phosphoryl transfer reaction. brighton.ac.uknih.gov The metal ion coordinates with the phosphate groups of ATP, which helps to neutralize the negative charges and stabilize the transition state of the reaction. brighton.ac.uk In the active site of IPK, the Mg2+ ion is typically octahedrally coordinated to the α, β, and γ phosphates of ATP and three water molecules. brighton.ac.uk This coordination orients the γ-phosphate of ATP for nucleophilic attack by the phosphate group of isopentenyl monophosphate.

Structural and mechanistic studies of IPK have identified several key amino acid residues that are critical for substrate binding and catalysis. brighton.ac.uknih.gov These residues form a network of interactions that precisely orient the substrates, ATP and isopentenyl monophosphate, for the phosphoryl transfer reaction.

A "lysine triangle" comprising Lys5, Lys14, and Lys205 has been identified as a catalytic motif in some IPKs. brighton.ac.uk Lys14, in particular, is thought to stabilize the transition state during phosphoryl transfer. brighton.ac.uknih.gov A highly conserved glycine-rich loop is also crucial, with Gly8 playing a role in stabilizing the transition state. brighton.ac.ukacs.orgnih.gov

His50 is another important residue that forms hydrogen bonds with both the phosphate group of IP and the γ-phosphate of ATP, positioning the substrates favorably for the reaction. brighton.ac.uk Asp144 forms ionic interactions with Lys5 and Lys205. brighton.ac.uk Furthermore, Thr163 is involved in stabilizing the flexible tail of ATP, which also facilitates the phosphoryl transfer process. brighton.ac.uk Upon substrate binding, a significant conformational change occurs involving residues Lys204, Glu207, and Lys211, which form a salt bridge network with Asp145, ultimately tethering the invariant Ser142. acs.orgnih.gov This conformational change closes the substrate entrance channel. acs.orgnih.gov

Table 3: Key Active-Site Residues of Isopentenyl Phosphate Kinase and Their Functions

| Residue | Location/Motif | Proposed Function |

|---|---|---|

| Lys5, Lys14, Lys205 | "Lysine Triangle" | Catalysis and transition state stabilization |

| Gly8 | Glycine-rich loop | Transition state stabilization |

| His50 | Active Site | Substrate positioning through H-bonds |

| Asp144 | Active Site | Ionic interactions with lysine (B10760008) residues |

| Thr163 | Active Site | Stabilization of ATP |

| Ser142 | αE helix | Tethered by salt bridge network upon substrate binding |

| Lys204, Glu207, Lys211 | αG helix | Form salt bridge network upon substrate binding, inducing conformational change |

Structural Dynamics and Conformational Changes in IPK

Isopentenyl phosphate kinase (IPK) belongs to the amino acid kinase (AAK) family of enzymes and exhibits significant structural dynamics essential for its catalytic function. nih.gov The enzyme's structure is generally composed of two primary domains: an N-terminal domain responsible for binding isopentenyl monophosphate (IP) and a C-terminal domain that binds ATP. nih.gov The process of substrate binding induces notable conformational changes that are critical for catalysis.

Upon binding of the substrates, IPK undergoes a significant structural rearrangement. Molecular dynamics simulations and quantum mechanics/molecular mechanics calculations have revealed that substrate binding causes three residues (Lys204, Glu207, and Lys211) on the αG helix to form a strong salt-bridge network with Asp145. brighton.ac.uk This interaction, in turn, tethers the invariant Ser142 through a hydrogen bond. brighton.ac.uk This series of interactions results in a conformational change that effectively closes the substrate entrance channel, sequestering the active site from the solvent and preparing it for the phosphorylation reaction. brighton.ac.uknih.gov

Crystallographic studies provide further insight into these dynamics. The comparison of IPK structures in complex with substrates (IP and ATP) versus products (isopentenyl diphosphate - IPP - and ADP) shows subtle but crucial shifts in active site residues. For instance, in the IPK from Thermoplasma acidophilum, a histidine residue (His50) forms a hydrogen bond with the terminal phosphate of IP, positioning it for an in-line nucleophilic attack on the γ-phosphate of ATP. nih.govnih.gov After the reaction, this same histidine residue shifts slightly to form a hydrogen bond with the terminal phosphate of the product IPP, a movement that facilitates the reverse reaction. nih.gov This precise positioning highlights the subtle yet critical conformational adjustments that govern the enzyme's catalytic cycle. These ligand-gated conformational changes are a common feature in enzymes that utilize the binding energy of a substrate's phosphate group to drive the transition from an inactive, open state to a rigid and catalytically competent closed form. researchgate.net

Substrate Promiscuity and Broadened Specificity of IPK Variants

Isopentenyl phosphate kinases have garnered significant attention for their impressive substrate promiscuity, accepting a wide range of non-natural alkyl-monophosphates (alkyl-Ps) as substrates. acs.orgnih.gov This inherent flexibility has positioned IPKs as valuable biocatalysts for generating novel isoprenoid precursors. nih.gov Studies on novel IPK homologs from various Archaea have demonstrated that this promiscuity is a class-wide feature. chemistryviews.org In one such study, a library of 58 synthetic alkyl-monophosphate analogs was tested against five novel IPKs, revealing that 38 of the analogs were viable substrates. chemistryviews.org

The promiscuity of wild-type IPK from Thermoplasma acidophilum has been systematically probed, showing its ability to phosphorylate a variety of monophosphate substrates. While some substrates are utilized robustly, others are converted more poorly, indicating a spectrum of acceptance within the active site. chemrxiv.org

| Substrate Category | Conversion Efficiency | Examples of Substrates |

| Robust Substrates | >50% conversion | But-3-en-1-yl phosphate, (Z)-but-2-en-1-yl phosphate, pent-4-en-1-yl phosphate, hex-5-en-1-yl phosphate |

| Poor Substrates | <25% conversion | Prop-2-yn-1-yl phosphate, but-3-yn-1-yl phosphate, 2-methylbut-3-en-2-yl phosphate, benzyl (B1604629) phosphate |

| This table presents a summary of substrate scope for wild-type IPK as determined by mass spectrometry analysis, adapted from research findings. chemrxiv.org |

Furthermore, the substrate scope of IPK can be expanded through active-site engineering. Mutational studies have successfully produced IPK variants with broadened specificity. acs.org For example, specific variants have been developed that are capable of diphosphorylating longer-chain isoprene (B109036) units, such as geranyl monophosphate (GP) and farnesyl monophosphate (FP), which are not efficiently processed by the wild-type enzyme. acs.org Crystallographic studies of these variants, such as Ile74Ala and Ile146Ala, bound to non-natural alkyl-Ps have provided a molecular basis for this enhanced promiscuity, highlighting the structural determinants within the active site that can be targeted for rational enzyme design. acs.orgnih.gov

General Principles of Phosphate's Influence on Enzymatic Systems

Role of Phosphate Groups in Enzyme Substrate Binding and Catalysis

The phosphate group is a ubiquitous moiety in biomolecules and plays a central role in enzymatic reactions. nih.govacs.org Although often non-reacting itself, the phosphoryl group is frequently essential for substrate recognition, binding, and catalysis. acs.org Enzymes harness the binding energy from their interaction with the substrate's phosphate group to drive catalysis. This binding energy is used to facilitate thermodynamically unfavorable conformational changes that organize the enzyme's active site into a catalytically competent state. acs.org

The importance of the phosphate group is starkly illustrated by studies where it is removed from the natural substrate. For several mechanistically unrelated enzymes, including triosephosphate isomerase and orotidine-5′-monophosphate decarboxylase, the use of truncated substrates lacking the phosphate group leads to a dramatic decrease in catalytic efficiency, often by factors of 10⁸ to 10¹⁰. nih.govacs.org This massive rate reduction underscores the critical role of the phosphate-enzyme interaction in stabilizing the transition state of the reaction.

In many cases, the negative charge of the phosphate group, typically a dianion at physiological pH, is crucial. The ionized phosphate is an ideal feature for binding to positively charged or polar residues within an enzyme's active site. quora.com This interaction not only anchors the substrate correctly but also utilizes the binding energy to lower the activation energy of the reaction. For example, in 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), the removal of the phosphate group from a substrate analogue resulted in a loss of 6.1 kcal/mol of kinetic barrier stabilization. nih.govacs.org

Impact of Phosphate on Protein Conformation and Stability

The addition or removal of a phosphate group, a process known as phosphorylation and dephosphorylation, is a primary mechanism for regulating protein function by altering its conformation and stability. nih.govyoutube.com A phosphate group is negatively charged (PO₄³⁻), and its covalent attachment to a protein, typically at a serine, threonine, or tyrosine residue, introduces a significant cluster of negative charges. youtube.com

This introduction of charge can induce substantial conformational changes. The new negative charges can interact with existing positively charged residues on the protein, forming new intramolecular ionic bonds. youtube.com This can cause the protein to refold, altering the shape of its active site or creating or disrupting binding sites for other molecules. quora.comyoutube.com These conformational shifts can act as a molecular switch, turning an enzyme's activity on or off. quora.com

| Protein | Effect of Phosphate | Reference |

| NK-2 homeodomain protein | 50 mM phosphate increased Tₘ by 13°C | amazonaws.com |

| Ribonuclease T1 | 0.2 M Na₂HPO₄ nearly doubled conformational stability | amazonaws.com |

| Glucose Oxidase | 1 M phosphate increased thermal stability 100-fold at pH 7.0 | amazonaws.com |

| Lysozyme, Bromelain, Hemoglobin | Phosphate buffer protects native structure and provides stabilization | researchgate.net |

| This table summarizes research findings on the stabilizing effect of phosphate on various proteins. |

Modulation of Enzyme Activity by Inorganic Phosphate Ions

In addition to its role as a covalently attached functional group, inorganic phosphate (Pi) itself can act as a modulator of enzyme activity. The cellular concentration of Pi can directly influence metabolic pathways by allosterically regulating key enzymes. nih.govresearchgate.net This regulation can be either positive (activation) or negative (inhibition).

A clear example of activation by Pi is seen with adenosine (B11128) kinase (AK). At physiological pH, this enzyme shows a significant dependence on the presence of inorganic phosphate for its activity. researchgate.net Increasing concentrations of Pi lead to a hyperbolic increase in the enzyme's maximal velocity (Vmax) and a significant increase in its affinity for the substrate adenosine (lower Km). researchgate.net In the absence of Pi, the enzyme is much less efficient and more susceptible to substrate inhibition. researchgate.net This suggests that Pi binding may stabilize the active site conformation required for efficient substrate binding and catalysis.

| Enzyme Source | Pi Concentration (mM) | Kₘ for Adenosine (µM) | Substrate Inhibition Kᵢ (µM) |

| Chinese Hamster Ovary AK | 0 | 6.4 | 32 |

| Chinese Hamster Ovary AK | 50 | 0.7 | 69 |

| Data adapted from studies on adenosine kinase (AK), illustrating the modulatory effect of inorganic phosphate (Pi) on kinetic parameters at pH 6.2. researchgate.net |

Conversely, inorganic phosphate can also be an inhibitor. Product inhibition, where the product of a reaction binds to the enzyme and inhibits its activity, is a common regulatory mechanism. libretexts.org Since many enzymatic reactions produce phosphate or a phosphorylated compound, Pi can act as a feedback inhibitor. For instance, phosphatases, enzymes that cleave phosphate groups from substrates, are often regulated by the concentration of Pi. nih.govwikipedia.org High levels of Pi can signal that phosphate is abundant, leading to the inhibition of phosphatases to prevent unnecessary cleavage of phosphorylated molecules. nih.gov

Mechanistic Studies and Theoretical Investigations of Isopentyl Dihydrogen Phosphate

Computational Chemistry Approaches for Reaction Mechanisms and Molecular Interactions

Computational methods have become indispensable for exploring the intricate details of chemical reactions at an atomic level. For a molecule like isopentyl dihydrogen phosphate (B84403), these approaches can model its interactions, conformational dynamics, and the step-by-step process of its reactions, such as hydrolysis.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a premier tool for studying reactions within the complex environment of an enzyme active site. nih.govrsc.org This method treats the chemically active region—for instance, the phosphate group of isopentyl dihydrogen phosphate and the attacking nucleophile (e.g., a water molecule or an amino acid residue)—with high-accuracy quantum mechanics (QM), while the larger protein and solvent environment is modeled using more computationally efficient molecular mechanics (MM).

For an enzymatic reaction involving this compound, such as its hydrolysis by a phosphatase, a QM/MM approach would be essential. It allows for the explicit modeling of bond-breaking (P-O bond to the isopentyl group) and bond-forming (P-O bond to the nucleophile) events. plos.orgnih.gov These simulations can generate a detailed energy profile of the reaction pathway, identifying the structures of transition states and any intermediates. nih.govrsc.org This provides insights into how the enzyme achieves its catalytic power by stabilizing the high-energy transition state. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure, geometry, and energetics of molecules. mdpi.comaip.org For this compound, DFT can be used to calculate its interaction energy with biological receptors or metal ions, thereby predicting its binding affinity. mdpi.com Furthermore, DFT is crucial for studying proton transfer events, which are central to the acid-base catalysis mechanisms common in phosphate ester hydrolysis. longdom.orgdiva-portal.org The theory can map the potential energy surface for a proton moving from a catalytic acid to one of the phosphate's oxygen atoms, revealing the energy barrier for this critical step.

DFT calculations on model systems, such as a dihydrogen phosphate ion interacting with water, help to quantify the strength of hydrogen bonds and the charge distribution within the complex. These parameters are fundamental to understanding how this compound interacts with its environment. mdpi.comaps.org

Table 1: Illustrative DFT-Calculated Parameters for a Dihydrogen Phosphate-Water Complex Note: This table presents typical values derived from DFT studies on phosphate-water systems to illustrate the type of data generated; it is not specific to this compound.

| Parameter | Calculated Value | Significance |

| H-Bond Distance (P-O-H···OH₂) | 1.70 - 1.85 Å | Indicates a strong hydrogen bonding interaction. |

| Binding Energy | -15 to -25 kcal/mol | Quantifies the stability of the phosphate-water complex. |

| Proton Transfer Barrier | 5 - 15 kcal/mol | Represents the energy required to transfer a proton, a key step in catalysis. |

| Mulliken Charge on P Atom | +1.2 to +1.5 e | Shows the electrophilicity of the phosphorus center, its susceptibility to nucleophilic attack. |

Molecular Dynamics (MD) Simulations for Conformational Changes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the motion of atoms and molecules over time. nih.gov For this compound, which has a flexible alkyl chain, MD simulations can explore its various possible conformations in different environments, such as in aqueous solution or when bound to an enzyme. mdpi.comrsc.org These simulations reveal how the molecule dynamically interacts with its surroundings through forces like hydrogen bonds and van der Waals interactions. researchgate.netacs.org

By simulating this compound in a box of water molecules, MD can characterize the structure and dynamics of its hydration shell. mdpi.comresearchgate.net Studies on similar phosphate ions show they are strongly hydrated, forming multiple hydrogen bonds that influence their reactivity. researchgate.netacs.orgacs.org In an enzyme active site, MD simulations can show how the flexible isopentyl group orients itself and how key intermolecular interactions position the phosphate group for catalysis. nih.gov

Elucidation of Reaction Pathways and Transition State Structures

Determining the exact mechanism of a chemical reaction, including the sequence of bond changes (the reaction pathway) and the structure of the highest energy point (the transition state), is a primary goal of mechanistic chemistry. capes.gov.bracs.orglibretexts.org For the reactions of this compound, such as its hydrolysis, this involves distinguishing between different possible mechanisms, primarily associative (where the nucleophile adds before the leaving group departs) and dissociative (where the leaving group departs first). acs.orgnih.gov

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to probe the structure of transition states. nih.gov It is measured as the ratio of reaction rates between a normal substrate and one that has been substituted with a heavier isotope (e.g., ¹⁸O for ¹⁶O, or ²H for ¹H). pnas.org A change in the rate indicates that the substituted atom is involved in bonding changes during the rate-limiting step of the reaction. pnas.orgnih.gov

For the hydrolysis of a phosphate ester like this compound, KIEs can provide detailed information about the transition state's nature. nih.gov For example, a large primary ¹⁸O KIE in the leaving group (the isopentoxy group) suggests significant P-O bond cleavage in the transition state, which is characteristic of a dissociative, or "loose," mechanism. nih.govpnas.org Conversely, a small leaving group KIE coupled with a significant KIE for the attacking nucleophile would suggest an associative, or "tight," transition state. acs.org

Table 2: Representative Kinetic Isotope Effect (KIE) Values and Mechanistic Interpretations for Phosphate Ester Hydrolysis Note: This table summarizes typical KIE values observed in studies of phosphate ester hydrolysis. The specific values for this compound would depend on the exact reaction conditions.

| KIE Measurement | Typical Value Range | Mechanistic Interpretation |

| ¹⁸kleaving group | 1.020 - 1.030 | Large value indicates substantial P-O bond cleavage to the leaving group; characteristic of a dissociative (loose) transition state. pnas.org |

| ¹⁸kleaving group | 1.005 - 1.015 | Small value suggests little P-O bond cleavage in the transition state; consistent with an associative (tight) mechanism. |

| ¹⁸knon-bridging | < 1 (Inverse) | Indicates increased bond order to non-bridging oxygens, often seen in associative mechanisms where charge builds on a phosphorane-like structure. |

| ¹⁸knon-bridging | > 1 (Normal) | Suggests decreased bond order, characteristic of a dissociative mechanism with a metaphosphate-like transition state. nih.gov |

Spectroscopic Characterization of Transient Intermediates

Spectroscopic techniques aim to detect and characterize the short-lived molecules, or transient intermediates, that may form during a reaction. tandfonline.com While a pentacoordinate phosphorane is often depicted as an intermediate in phosphate transfer reactions, in many cases it is actually a transition state. capes.gov.br However, under certain conditions, these and other intermediates like metaphosphate can be detected. tandfonline.com

Techniques like time-resolved NMR, IR, or Raman spectroscopy could potentially be used to study the reactions of this compound. nih.govnih.gov For example, ³¹P-NMR is highly sensitive to the chemical environment of the phosphorus nucleus and could distinguish between the starting tetrahedral phosphate, a potential pentacoordinate intermediate, and the final product. nih.gov Vibrational spectroscopy (IR/Raman) could identify the characteristic P-O stretching and bending modes of transient species. nih.govfrontiersin.org Often, these experimental spectra are interpreted with the aid of computational spectroscopy, where methods like DFT are used to calculate the theoretical spectra of proposed intermediates, allowing for a confident assignment of the experimental signals. aip.orgfrontiersin.org Mass spectrometry has also been used to detect transient intermediates like the metaphosphate ion ([PO₃]⁻) in the gas phase during the fragmentation of phosphate monoesters. tandfonline.com

Analysis of Non-Covalent Interactions and Supramolecular Assembly

The supramolecular chemistry of this compound is governed by a sophisticated interplay of non-covalent interactions, primarily driven by the dual nature of the molecule: a hydrophilic dihydrogen phosphate head group and a hydrophobic isopentyl tail. This dichotomy allows for the formation of organized assemblies in both solid-state and interfacial systems. The primary non-covalent forces at play are strong hydrogen bonds and ionic interactions involving the phosphate group, supplemented by weaker van der Waals forces between the alkyl chains.

Hydrogen Bonding Networks Involving Dihydrogen Phosphate Anions

The dihydrogen phosphate moiety is a versatile building block for constructing extensive hydrogen-bonding networks. The P(O)(OH)₂ group contains two acidic protons (donors) and two phosphoryl oxygen atoms (acceptors), enabling the formation of robust and directional hydrogen bonds. In the solid state, dihydrogen phosphate anions commonly self-assemble into various motifs, including chains, sheets, and three-dimensional networks. nih.govjst.go.jp These structures are stabilized by strong O-H···O hydrogen bonds between adjacent phosphate groups.

In biochemical contexts, the hydrogen bonding capabilities of phosphate groups are fundamental to the structure and function of biomolecules like DNA and RNA. mdpi.com The interactions of phosphorylated molecules are critical in numerous cellular processes.

Ionic Interactions in Chemical and Biochemical Systems

The dihydrogen phosphate group can readily deprotonate to form anions, making ionic interactions a key feature of its chemistry, particularly in biological environments. These charged interactions are crucial for molecular recognition and catalysis.

The negatively charged phosphate moiety forms significant ionic and hydrogen-bonding interactions with several residues in the LsrR protein, as detailed in the table below.

| Interacting Residue in LsrR | Type of Interaction with D5P Phosphate Group |

| Glutamic Acid 126 (Glu 126) | Ionic Interaction / Hydrogen Bond |

| Threonine 220 (Thr 220) | Hydrogen Bond |

| Lysine (B10760008) 288 (Lys 288) | Ionic Interaction / Hydrogen Bond |

| Alanine 127 (Ala 127) | Hydrogen Bond |

| Aspartic Acid 243 (Asp 243) | Ionic Interaction / Hydrogen Bond |

| Table 1: Interactions of the phosphate group of 2S-2,3,3-trihydroxy-4-isopentyl dihydrogen phosphate (D5P) with the LsrR protein, based on molecular docking studies. mdpi.comresearchgate.netresearchgate.net |

These interactions highlight the ability of the phosphate group to engage in multiple, simultaneous non-covalent bonds, which collectively contribute to the high affinity and specificity of binding. The ionic interactions with positively charged residues like Lysine 288 and the hydrogen bonds with polar residues create a stable complex, effectively inhibiting the natural function of the LsrR protein. mdpi.com

Furthermore, the study of amphiphilic receptors for phosphate recognition at aqueous interfaces reveals the importance of electrostatic interactions in binding. acs.org Receptors with a positive charge demonstrate significantly stronger affinities for phosphate compared to neutral ones, underscoring the dominant role of ionic forces in these systems. acs.org The isopentyl group, in this context, would serve as a hydrophobic tail, enabling the molecule to orient at interfaces, for instance, in the formation of micelles or monolayers, where the ionic phosphate headgroup is exposed to the aqueous phase to engage in these crucial interactions.

Advanced Analytical Methodologies for Isopentyl Dihydrogen Phosphate Research

Chromatographic Separation and Detection Techniques

Chromatography is a fundamental technique for isolating isopentyl dihydrogen phosphate (B84403) from complex mixtures. The choice of method depends on the analytical goal, whether it is for precise quantification, separation from other phosphate species, or monitoring its synthesis and purification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of phosphorylated isoprenoids like isopentyl dihydrogen phosphate. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, as it effectively separates compounds based on their hydrophobicity. mcmed.us In a typical RP-HPLC setup, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase. mcmed.us The separation of this compound can be achieved by carefully controlling the mobile phase composition, often using a gradient elution where the solvent strength is varied over time to ensure sharp, well-resolved peaks. nih.gov This technique allows for the accurate quantification of the compound in various samples, including reaction mixtures and biological extracts. researchgate.net

Table 1: Illustrative RP-HPLC Parameters for Isoprenoid Phosphate Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 40 mm; 5 µm particle size) nih.gov |

| Mobile Phase A | 10 mM Ammonium (B1175870) Carbonate with 0.1% Ammonium Hydroxide (B78521) in Water researchgate.net |

| Mobile Phase B | 0.1% Ammonium Hydroxide in Acetonitrile (B52724)/Methanol (75/25) researchgate.net |

| Flow Rate | 0.2 - 0.25 mL/min researchgate.netnih.gov |

| Detection | UV/Vis at 253 nm nih.gov or coupled to a Mass Spectrometer |

| Gradient | A time-based gradient from low to high percentage of Mobile Phase B |

Ion Chromatography (IC) is a specialized technique ideal for the analysis of ionic species, making it highly suitable for this compound. diduco.comthermofisher.com This method, often coupled with suppressed conductivity detection, can separate various phosphate-containing compounds from each other and from other inorganic anions. diduco.comlcms.cz The separation is achieved using ion-exchange columns, such as hydroxide-selective or carbonate-bicarbonate columns. nih.gov IC is particularly valuable for determining the specific ionic form of the phosphate group, as the retention can be influenced by the pH of the eluent. diduco.com This allows for the specific quantification of the dihydrogen phosphate species and can achieve very low detection limits, often in the parts-per-billion (ppb) range. nih.gov

Table 2: Typical Ion Chromatography Conditions for Phosphate Analysis

| Parameter | Description |

|---|---|

| Column | Anion-exchange column (e.g., Dionex IonPac AS11-HC or AS19) thermofisher.comlcms.cz |

| Eluent | Hydroxide or Carbonate/Bicarbonate solutions diduco.com |

| Elution Mode | Isocratic or Gradient elution nih.gov |

| Detection | Suppressed Conductivity diduco.comthermofisher.com |

| Application | Separation of phosphate species; quantification in aqueous samples |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions during the synthesis of this compound and for assessing its purity. wisc.edulibretexts.org The technique involves spotting a solution of the sample onto a plate coated with a thin layer of a stationary phase, typically silica (B1680970) gel or alumina. umich.edu The plate is then placed in a sealed chamber with a suitable mobile phase (eluent). wisc.edu As the eluent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. umich.edu This differential migration results in the separation of the product from reactants and byproducts. The position of each compound is characterized by its retention factor (Rf), which is unique under specific conditions. libretexts.org

Table 3: Application of TLC in this compound Synthesis

| Parameter | Utility in Analysis |

|---|---|

| Stationary Phase | Silica Gel (polar) umich.edu |

| Mobile Phase | A mixture of organic solvents, polarity adjusted for optimal separation |

| Visualization | UV light (if compound is UV-active) or chemical staining agents |

| Retention Factor (Rf) | Used to identify the product spot relative to starting materials libretexts.org |

| Primary Use | Monitoring reaction completion and verifying the purity of isolated fractions wisc.edu |

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of phosphorylated compounds, providing detailed information on molecular weight and structure. When combined with chromatographic separation, it offers unparalleled sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.gov This hybrid technique is exceptionally effective for the analysis of phosphorylated compounds like this compound, especially when they are present in low abundance or within complex matrices. researchgate.netnih.gov The quantification of isoprenyl phosphates can be challenging due to their amphipathic nature and susceptibility to hydrolysis, but LC-MS provides enhanced sensitivity to overcome these issues. nih.gov After separation on an LC column, the analyte is ionized and its mass-to-charge ratio is measured, allowing for both definitive identification and precise quantification. nih.gov

Table 4: Representative LC-MS Parameters for Isoprenoid Phosphate Analysis

| Parameter | Description |

|---|---|

| LC System | Reversed-phase HPLC (e.g., C18 column) researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode for phosphates researchgate.net |

| Mass Analyzer | Time-of-Flight (TOF), Quadrupole, or Triple Quadrupole (QqQ) nih.govmdpi.com |

| Detection Mode | Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification |

| Key Advantage | High sensitivity and specificity for identifying and quantifying phosphorylated molecules nih.govmdpi.com |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly valuable for studying non-covalent interactions between molecules. nih.gov This makes it a powerful method for investigating how this compound might interact with biological targets such as enzymes or receptor proteins. nih.govnih.gov ESI allows for the transfer of intact molecular complexes from the solution phase into the gas phase, where their mass can be analyzed. nih.gov By preserving these delicate interactions, ESI-MS can be used to determine the stoichiometry of binding and to gain insights into the stability of the complex. The strength of these interactions can be probed by altering experimental conditions, such as the ionic strength of the solution or the energy used within the mass spectrometer. nih.gov

Table 5: ESI-MS Parameters for Studying Non-Covalent Interactions

| Parameter | Description |

|---|---|

| Ionization Source | Electrospray Ionization (ESI) nih.gov |

| Solvent System | Volatile buffers (e.g., ammonium acetate) to maintain native conditions nih.govnih.gov |

| Instrument Settings | Low cone voltage and desolvation temperature to preserve non-covalent bonds nih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) or similar high-resolution instruments nih.gov |

| Application | Determining binding stoichiometry and relative binding affinities of protein-ligand complexes nih.gov |

High-Resolution Mass Spectrometry for Structural Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural characterization of this compound and related compounds, offering high accuracy and sensitivity. nih.gov Techniques such as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are employed to analyze these polar, often unstable molecules. researchgate.netnih.gov

In negative ionization mode, pyrophosphates like IPP are typically detected as their [M-H]⁻ precursor ion. researchgate.net HRMS provides precise mass measurements, which are crucial for confirming the elemental composition of the parent molecule and its fragments. For instance, the analysis of IPP prodrugs has utilized extracted-ion chromatograms (EICs) to track the parent molecule and its cleavage products, ultimately confirming the release of free IPP with a specific m/z value. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) has also been applied, particularly in elucidating biosynthetic pathways involving IPP derivatives like farnesyl pyrophosphate (FPP). nih.gov By analyzing the mass fragmentation patterns of isotopically labeled compounds, researchers can trace metabolic transformations, such as hydride shifts during enzyme-catalyzed cyclization reactions. nih.gov

Table 1: Key HRMS Parameters for Pyrophosphate Analysis

| Compound | Precursor Ion | Ionization Mode | Analytical Application |

|---|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | [M-H]⁻ | Negative | Quantitative analysis in biological samples |

| Dimethylallyl Pyrophosphate (DMAPP) | [M-H]⁻ | Negative | Quantitative analysis in biological samples |

| Geranyl Pyrophosphate (GPP) | [M-H]⁻ | Negative | Quantitative analysis in biological samples |

| Farnesyl Pyrophosphate (FPP) | [M-H]⁻ | Negative | Quantitative analysis in biological samples |

Data sourced from studies on quantitative analysis of pyrophosphates. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural analysis of organophosphorus compounds in solution. researchgate.netoxinst.com It provides critical information about the chemical environment of phosphorus and hydrogen atoms within the molecule.

Proton (¹H) NMR and Phosphorus-31 (³¹P) NMR are routinely used in combination for the structural elucidation of this compound and its derivatives. ¹H NMR spectra provide information on the isopentyl backbone, while ³¹P NMR is highly specific for the phosphate moiety. hmdb.cachegg.comchemicalbook.com

³¹P NMR is particularly effective for monitoring reactions involving phosphorus-containing compounds. nih.govyoutube.com Its high natural abundance (100%), spin of ½, and broad chemical shift range make it a sensitive nucleus for detection. mdpi.comoxinst.com Changes in the chemical shift of the ³¹P nucleus can indicate the progress of a reaction, such as the conversion of a substrate to a product. rsc.org For example, the transformation of phosphonium (B103445) salts can be conveniently followed by ³¹P NMR to identify transient intermediates. researchgate.net A clean ³¹P NMR spectrum is often a reliable indicator that no phosphorus-containing impurities or minor byproducts are present. youtube.com

Table 2: Predicted ¹H NMR Chemical Shifts for Isopentenyl Pyrophosphate

| Atom | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 | 1.76 | Singlet |

| H4 | 4.07 | Triplet |

| H5 | 2.37 | Triplet |

| H6 | 4.86 | Singlet |

Data represents predicted values in D₂O. hmdb.ca

In complex biological matrices or reaction mixtures, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques provide a solution by correlating different nuclei, thereby enhancing spectral resolution. uoc.gr

Heteronuclear 2D experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between protons and phosphorus atoms (¹H-³¹P) that are separated by multiple bonds. This has been successfully applied to identify phosphorus-containing compounds like lecithin (B1663433) directly in complex samples such as milk. uoc.gr Such techniques are invaluable for unambiguously assigning signals and confirming the structure of compounds like this compound within intricate mixtures.

X-ray Crystallography for Molecular and Enzymatic Complex Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules in their solid, crystalline state. mdpi.combiologiachile.cl It has been instrumental in visualizing how isopentyl phosphate and isopentenyl pyrophosphate (IPP) bind to the active sites of enzymes. nih.gov

High-resolution crystal structures of enzymes like isopentenyl phosphate kinase (IPK) have been determined in complex with their substrates and products. nih.govsquarespace.com These structures reveal the precise orientation of the isopentyl moiety and the phosphate groups within the enzyme's active site. For example, the crystal structure of IPK from Thermoplasma acidophilum showed a histidine residue forming a hydrogen bond with the terminal phosphate of isopentenyl phosphate, positioning it for phosphoryl transfer. nih.gov Similarly, structures of IspH, an enzyme in the non-mevalonate pathway, have been solved in complex with IPP and its isomer DMAPP, providing critical insights into the enzyme's reaction mechanism. pnas.org These crystallographic studies illuminate key intermolecular interactions, such as hydrogen bonds and coordination with metal ions, that are crucial for catalysis. nih.govbrighton.ac.uk

Table 3: Examples of Enzyme-Ligand Crystal Structures

| Enzyme | Ligand(s) | PDB Code | Resolution (Å) |

|---|---|---|---|

| Isopentenyl Phosphate Kinase | Isopentenyl Phosphate, ATP | 3LKK | Not Specified |

| Isopentenyl Phosphate Kinase | Isopentenyl Pyrophosphate, ADP | 3LL5 | Not Specified |

| IspH Protein | Isopentenyl Pyrophosphate (IPP) | Not Specified | 2.0 |

| IspH Protein | Dimethylallyl Pyrophosphate (DMAPP) | Not Specified | 1.7 |

Data sourced from crystallographic studies of IPK and IspH. pnas.orgbrighton.ac.uk

Spectroscopic Techniques for Phosphorus Quantification and Speciation

Beyond structural elucidation, various spectroscopic methods are employed for the quantification of total phosphorus and the determination of its different chemical forms, a process known as speciation. iupac.orgtandfonline.com

Spectrophotometry, often based on the formation of a colored phosphomolybdate complex, is a widely used, simple, and inexpensive method for determining phosphate concentrations in aqueous samples. olympianwatertesting.comucdavis.eduresearchgate.net For organophosphates, a digestion step (e.g., acid hydrolysis or photochemical oxidation) is first required to convert them into reactive orthophosphate, which can then be quantified colorimetrically. iupac.orgwpmucdn.com

³¹P NMR spectroscopy also serves as a powerful quantitative tool (qNMR). mdpi.com By integrating the signal intensities of different phosphorus species in a spectrum and comparing them to an internal or external standard, the concentration of each species can be determined. mdpi.comlincoln.ac.nz This method allows for the direct measurement and speciation of various phosphorus compounds, such as orthophosphate, phosphate monoesters, and diesters, in a single analysis without the need for chemical derivatization. wpmucdn.comlincoln.ac.nz

Other advanced techniques for phosphorus analysis include ion chromatography (IC) and inductively coupled plasma (ICP) atomic emission spectrometry, which can separate and quantify different phosphorus anions. wpmucdn.com

Industrial and Research Applications of Isopentyl Dihydrogen Phosphate and Analogs

Biocatalysis and Enzyme Engineering for Biosynthesis

The biosynthesis of valuable compounds such as isoprenoids has been significantly advanced through the application of biocatalysis and enzyme engineering. Isopentyl dihydrogen phosphate (B84403) is a key player in these innovative biological production systems.

Engineering of Isopentenyl Phosphate Kinases for Novel Bioproducts

Isopentenyl phosphate kinases (IPKs) are crucial enzymes in the biosynthesis of isoprenoids, catalyzing the phosphorylation of isopentenyl monophosphate to isopentenyl diphosphate (B83284). Researchers have been actively engineering these enzymes to expand their substrate scope and create novel bioproducts. The inherent substrate promiscuity of some IPKs has been a key focus of this research, allowing for the phosphorylation of non-natural alkyl-monophosphates. rsc.org

Crystal structure analysis of IPKs has provided valuable insights into the active-site residues that govern substrate binding and promiscuity. rsc.org This knowledge has enabled targeted mutations to alter the substrate specificity and enhance the catalytic efficiency of these enzymes for the production of new isoprenoid derivatives. The ability to produce a diverse range of isoprenoids is of significant interest due to their wide array of applications in pharmaceuticals, agriculture, and as biofuels.

| Enzyme | Source Organism | Engineered for | Reference |

| Isopentenyl Phosphate Kinase (IPK) | Candidatus methanomethylophilus alvus | Broader substrate promiscuity towards non-natural alkyl-monophosphates | rsc.org |